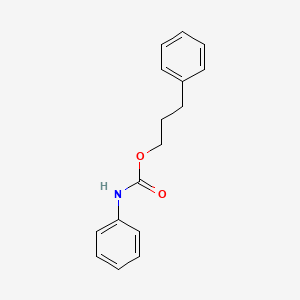

3-phenylpropyl phenylcarbamate

Descripción general

Descripción

3-phenylpropyl phenylcarbamate, also known as fenobam, is a selective negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2005 and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Aplicaciones Científicas De Investigación

Enzymatic Hydrolysis in Soil Bacteria

Research by Kearney and Kaufman (1965) revealed an enzyme from Pseudomonas sp. that can hydrolyze phenylcarbamate herbicides, including 3-phenylpropyl phenylcarbamate. This enzyme plays a significant role in the initial hydrolysis of various biologically active phenylcarbamates in soils (Kearney & Kaufman, 1965).

Inhibition of Cholinesterase Enzymes

Vorčáková et al. (2015) studied the inhibitory effects of phenylcarbamates, including 3-phenylpropyl phenylcarbamate, on cholinesterase enzymes using electrochemical sensors. These compounds were evaluated for their effectiveness in inhibiting butyrylcholinesterase and acetylcholinesterase (Vorčáková et al., 2015).

Metabolic Studies Using Stable Isotope Tracing

Horie and Baba (1979) conducted metabolic studies of 3-phenylpropyl carbamate using stable isotope labeling techniques. They identified several metabolites in rat urine, providing insights into the metabolism of this compound (Horie & Baba, 1979).

Application in GC-MS Analysis of Bacterial Lipopolysaccharides

Research by Hollingsworth and Dazzo (1988) utilized phenylcarbamate derivatives, including 3-phenylpropyl phenylcarbamate, for gas chromatography-mass spectrometry (GC-MS) characterization of bacterial lipopolysaccharides. This study highlights the application of phenylcarbamates in analytical chemistry (Hollingsworth & Dazzo, 1988).

Chiral Recognition in Chromatography

Okamoto, Kawashima, and Hatada (1986) explored the chiral recognition abilities of cellulose triphenylcarbamate derivatives, including those with 3-phenylpropyl groups, as stationary phases in high-performance liquid chromatography. This study demonstrates the utility of phenylcarbamates in chiral separation techniques (Okamoto, Kawashima, & Hatada, 1986).

Propiedades

IUPAC Name |

3-phenylpropyl N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-16(17-15-11-5-2-6-12-15)19-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKMUPQNYCIXMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCOC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24782853 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Phenylpropyl phenylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-ethynylbenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4882033.png)

![4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4882047.png)

![3-{[(5-carboxy-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4882048.png)

![1-(2-methylbenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4882066.png)

![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4882072.png)

![N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4882079.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide](/img/structure/B4882082.png)

![1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4882093.png)

![3-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4882106.png)

![2-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B4882107.png)